NoName

Description

Historical Trajectories and Foundational Discoveries Pertaining to Oseltamivir (B103847)

The journey to oseltamivir's discovery began with foundational research into the influenza virus's life cycle. ovid.com Scientists identified neuraminidase, a surface glycoprotein, as a crucial enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.com Early explorations in the 1960s led to the synthesis of the first neuraminidase inhibitors, such as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en), an analogue of the neuraminidase substrate N-acetylneuraminic acid. wikipedia.org While these initial compounds showed inhibitory activity in tissue cultures, they lacked efficacy in animal models. wikipedia.org

A significant breakthrough came with the application of structure-based drug design. wesleyan.edu By analyzing the X-ray crystal structure of influenza virus neuraminidase, researchers were able to synthesize more potent inhibitors. ovid.com This led to the development of Zanamivir, the first commercially available neuraminidase inhibitor. wikipedia.org

Building on this, scientists at Gilead Sciences discovered oseltamivir, the first orally available neuraminidase inhibitor. wikipedia.orgsemanticscholar.org The synthesis initially used shikimic acid, a substance extracted from Chinese star anise, as a starting material. wikipedia.org In 1996, Gilead Sciences licensed the patents for oseltamivir to Roche, who then brought the drug to market. wikipedia.org Oseltamivir phosphate (B84403) received FDA approval in the United States in 1999 for the treatment of influenza in adults. wikipedia.org

Evolution of Research Paradigms and Theoretical Frameworks for Oseltamivir

The research paradigm for oseltamivir has evolved from its initial conception as a transition-state analogue to a more nuanced understanding of its interaction with the neuraminidase active site. The initial theoretical framework was based on mimicking the ionic configuration of the transition state of sialic acid, the natural substrate of neuraminidase. slideshare.net This led to the design of early inhibitors, but a deeper understanding of the enzyme's binding site was necessary for greater potency and specificity. wikipedia.orgslideshare.net

The advent of X-ray crystallography provided a detailed three-dimensional structure of the neuraminidase active site, which became the new theoretical framework for drug design. ovid.com This allowed for the rational design of inhibitors that could fit optimally into the binding pocket and interact with key amino acid residues. semanticscholar.org Oseltamivir was designed to have a hydrophobic pentyl group that interacts with a corresponding hydrophobic pocket in the enzyme, an interaction not present with the natural substrate. nih.gov This design feature significantly increased its binding affinity and inhibitory activity.

More recent research has utilized advanced computational methods, such as molecular dynamics simulations, to further refine the understanding of oseltamivir's binding mechanism. plos.orgnih.gov These studies have revealed multiple binding pathways and metastable states, providing new insights for the design of next-generation inhibitors that could overcome resistance. plos.org For example, the discovery of a stable bound state involving a water-mediated hydrogen bond may inform the development of improved neuraminidase inhibitors. plos.org

Contemporary Significance and Unmet Research Needs for Oseltamivir

Oseltamivir remains a critical tool in the management of influenza, particularly during seasonal epidemics and pandemics. nih.govfrontiersin.org However, the emergence of oseltamivir-resistant influenza strains is a significant and ongoing concern. nih.govnih.gov Resistance can arise from mutations in the neuraminidase gene that alter the enzyme's active site, reducing the drug's binding affinity. mdpi.com The H275Y mutation in the N1 subtype, for instance, has been associated with widespread oseltamivir resistance. mdpi.commdpi.com

This has highlighted several unmet research needs. There is a pressing need for the development of new antiviral drugs that can overcome existing resistance mechanisms. nih.gov Research is now focusing on designing inhibitors that target different regions of the neuraminidase enzyme or other viral proteins. nih.gov Combination therapy, using oseltamivir with other antiviral agents that have different mechanisms of action, is another promising area of investigation to enhance efficacy and reduce the likelihood of resistance. mdpi.complos.org

Furthermore, there is a need for a deeper understanding of the factors that contribute to the emergence and spread of resistance. wepub.org Ongoing surveillance of circulating influenza strains for resistance mutations is crucial for public health preparedness. nih.gov Research into the clinical impact of oseltamivir treatment on disease outcomes continues, with some studies showing modest benefits in reducing symptom duration. frontiersin.orgjwatch.org

| Research Area | Key Findings and Observations | Unmet Needs and Future Directions |

|---|---|---|

| Resistance Mechanisms | Mutations in the neuraminidase gene, such as H275Y, reduce oseltamivir's binding affinity. mdpi.commdpi.com | Development of novel inhibitors targeting different viral proteins or enzyme regions. nih.gov |

| Combination Therapy | Combining oseltamivir with other antivirals shows potential to increase efficacy and combat resistance. plos.org | Further clinical trials to establish optimal drug combinations and regimens. nih.gov |

| Clinical Efficacy | Modestly reduces the duration of influenza symptoms in adults. jwatch.org May reduce hospitalizations and complications. jwatch.orghcplive.com | More extensive studies on the effectiveness in different patient populations and against various influenza strains. frontiersin.org |

| Surveillance | Ongoing monitoring of circulating influenza viruses is essential to track resistance patterns. nih.gov | Development of rapid and accurate diagnostic tools to detect resistance mutations at the point of care. |

Methodological Advancements Driving Oseltamivir Investigations

Advancements in both synthetic chemistry and analytical techniques have been instrumental in the ongoing research and development of oseltamivir.

Synthetic Methodologies: The initial commercial synthesis of oseltamivir was a multi-step process starting from shikimic acid, which was both costly and dependent on a potentially limited natural resource. wikipedia.orgnih.gov This spurred the development of numerous alternative synthetic routes. Researchers have explored various strategies, including:

New Starting Materials: Syntheses have been developed from readily available materials like (-)-quinic acid, and through methods such as the Diels-Alder reaction to construct the core cyclohexene (B86901) ring. nih.govnih.gov

Catalytic Asymmetric Synthesis: The development of novel catalytic methods, such as palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed aziridination, has enabled more efficient and stereoselective syntheses. researchgate.net

One-Pot Operations: To improve efficiency and reduce waste, synthetic strategies employing multiple reaction steps in a single vessel have been designed. organic-chemistry.org

Analytical Techniques: A wide array of analytical methods have been developed and refined for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in various matrices. ekb.egekb.eg These techniques are crucial for quality control, pharmacokinetic studies, and environmental monitoring. Key advancements include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is a widely used and robust method for accurate quantification. ekb.egnih.govrjpbcs.com

Spectrophotometric and Spectrofluorometric Methods: These provide simpler and more cost-effective options for analysis in pharmaceutical formulations. ekb.egrjpbcs.com

Capillary Electrophoresis: This technique offers rapid analysis and has been successfully applied to determine oseltamivir in capsules. semanticscholar.org

Electrochemical Methods: These methods provide sensitive and selective detection of oseltamivir. ekb.eg

| Analytical Technique | Application in Oseltamivir Research | Key Advantages |

|---|---|---|

| HPLC with MS/MS | Quantification in plasma, saliva, and urine for pharmacokinetic studies. ekb.eg | High sensitivity and specificity. |

| HPLC with UV Detection | Quality control of pharmaceutical dosage forms. nih.govrjpbcs.com | Robustness and widespread availability. |

| Capillary Electrophoresis | Rapid analysis of capsule formulations. semanticscholar.org | Fast separation times and low sample consumption. |

| Spectrophotometry | Estimation in pharmaceutical preparations. ekb.eg | Simplicity and cost-effectiveness. |

Structure

3D Structure

Properties

IUPAC Name |

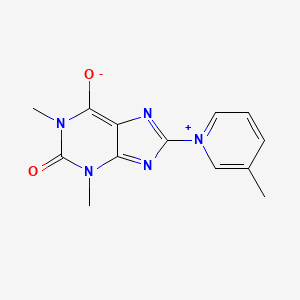

1,3-dimethyl-8-(3-methylpyridin-1-ium-1-yl)-2-oxopurin-6-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-8-5-4-6-18(7-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNCSGYMADDMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)C2=NC3=C(N(C(=O)N(C3=N2)C)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Strategies for Noname and Its Analogs

Chemical Synthesis of NoName and Related Scaffolds

The chemical synthesis of this compound has evolved from reliance on natural precursors to sophisticated, fully synthetic routes that offer greater control and scalability. Early commercial production began with shikimic acid, a biomolecule harvested from Chinese star anise. wikipedia.org However, the inconsistent supply and purity of this natural starting material prompted the development of numerous alternative synthetic approaches. researchgate.net

Stereoselective and Regioselective Routes to this compound

Achieving the correct stereochemistry at this compound's three chiral centers is a primary focus of synthetic design. Various strategies have been employed to control these spatial arrangements.

From Natural Chiral Pools: The original industrial synthesis developed by Gilead Sciences and later improved by Hoffmann-La Roche starts with naturally occurring (-)-shikimic acid. wikipedia.org This approach leverages the inherent chirality of the starting material to set the stereochemistry of the final product. The synthesis involves key steps such as the formation of a homoallylic epoxide intermediate and the stereoselective ring-opening of this epoxide or a related aziridine (B145994) to install the required trans-diamino moiety. nih.gov

Asymmetric Diels-Alder Reactions: To bypass the reliance on shikimic acid, researchers like Fukuyama and Corey developed routes that construct the core cyclohexene (B86901) ring using asymmetric Diels-Alder reactions. wikipedia.org For instance, Fukuyama's synthesis utilizes a reaction between pyridine (B92270) and acrolein catalyzed by a McMillan catalyst to establish the initial stereochemistry. wikipedia.org

Organocatalysis: Organocatalytic methods have proven effective in creating chiral building blocks for this compound synthesis. Hayashi developed a route featuring a conjugate addition of an α-alkoxyaldehyde with a nitro-olefin, while Fukuyama's synthesis also incorporated an organocatalytic Diels-Alder reaction. nih.govnih.gov These methods use small organic molecules as catalysts to induce high enantioselectivity. nih.govnih.gov

Table 1: Comparison of Key Stereoselective Strategies in this compound Synthesis

| Strategy | Key Reaction | Starting Materials (Example) | Catalyst/Reagent (Example) | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Epoxide Ring Opening | (-)-Shikimic Acid | Sodium Azide (B81097) (NaN₃) | wikipedia.orgnih.gov |

| Asymmetric Catalysis | Diels-Alder Reaction | Pyridine, Acrolein | McMillan Catalyst | wikipedia.org |

| Organocatalysis | Michael Addition | α-Alkoxyaldehyde, Nitro-olefin | Diphenylprolinol Silyl Ether | nih.govnih.gov |

| Asymmetric Alkylation | Palladium-catalyzed Allylic Alkylation | Acyclic Precursors | Trost Ligand / Palladium Catalyst | nih.govresearchgate.net |

Advanced Catalytic Approaches in this compound Synthesis

Transition metal catalysis and organocatalysis have been instrumental in developing more efficient and novel routes to this compound. nih.govunibo.it These catalytic reactions have enabled the construction of the complex, stereochemically rich structure from simpler, readily available starting materials. nih.gov

Palladium-Catalyzed Reactions: Trost's synthesis features a palladium-catalyzed asymmetric allylic alkylation as a key step to prepare a crucial intermediate. nih.govresearchgate.net This reaction is vital for setting one of the stereocenters with high precision. researchgate.net

Rhodium-Catalyzed Aziridination: A synthesis developed by Trost and colleagues employs a rhodium-catalyzed dienoate aziridination. nih.govnih.gov This step efficiently creates a three-membered ring containing a nitrogen atom (an aziridine), which is a versatile intermediate for introducing the necessary amino groups. researchgate.netnih.gov

Iron-Catalyzed Diazidation: A more recent approach involves an iron-catalyzed stereoselective olefin diazidation. nih.gov This method directly installs the key trans-diamino functionality, offering a mechanistically distinct and efficient alternative to traditional methods that often rely on epoxide or aziridine opening with azide nucleophiles. nih.gov

Continuous Flow Chemistry Applications for this compound Production

Continuous flow chemistry has emerged as a powerful technology to address challenges in this compound production, particularly concerning safety, efficiency, and scalability. google.comgoogle.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

One of the major safety concerns in traditional batch synthesis is the use of potentially explosive azide reagents. wikipedia.orggoogle.com Flow chemistry mitigates this risk by generating and consuming hazardous intermediates in situ, preventing their accumulation in large quantities. google.com

Elucidation and Engineering of this compound Biosynthetic Pathways

While chemical synthesis offers versatility, biosynthetic production using engineered microorganisms provides a promising alternative for producing this compound's key precursor, shikimic acid. nih.gov This approach avoids the reliance on plant sources and can be more sustainable. nih.govbohrium.com The entire biosynthetic route, known as the shikimate pathway, is found in bacteria, fungi, and plants, but not in mammals. wikipedia.orgnih.gov

Identification of Precursors and Enzymatic Transformations for this compound

The biosynthesis of shikimic acid begins with simple carbohydrate precursors derived from central metabolism. slideshare.netyoutube.com The seven-step metabolic pathway involves a series of enzymatic transformations to convert these precursors into chorismate, with shikimic acid being a key intermediate. nih.govnih.gov

The primary precursors for the pathway are phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgfrontiersin.org

The key enzymatic steps leading to shikimic acid are:

DAHP Synthase: Catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP). wikipedia.org

DHQ Synthase: Converts DAHP into 3-dehydroquinate (B1236863) (DHQ). wikipedia.orgfrontiersin.org

3-Dehydroquinate Dehydratase: Dehydrates DHQ to form 3-dehydroshikimate (DHS). wikipedia.orgslideshare.net

Shikimate Dehydrogenase: Reduces DHS to shikimic acid, using NADPH as a cofactor. wikipedia.orgslideshare.net

From shikimic acid, three additional enzymatic steps lead to chorismate, the final product of the pathway, which serves as a precursor for aromatic amino acids. wikipedia.orgslideshare.net

Table 2: Key Enzymes and Transformations in the Shikimate Pathway to Produce Shikimic Acid

| Step | Enzyme | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| 1 | DAHP synthase | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | wikipedia.org |

| 2 | DHQ synthase | DAHP | 3-dehydroquinate (DHQ) | wikipedia.org |

| 3 | 3-dehydroquinate dehydratase | DHQ | 3-dehydroshikimate (DHS) | wikipedia.org |

| 4 | Shikimate dehydrogenase | DHS | Shikimic acid | wikipedia.org |

Molecular Architecture and Conformational Dynamics of Noname

Advanced Spectroscopic and Diffraction Analyses of NoName

Spectroscopic and diffraction methods provide empirical data on the atomic arrangement, stereochemistry, and intermolecular interactions of this compound.

Solid-state nuclear magnetic resonance (ssNMR) and X-ray crystallography are powerful techniques for determining the high-resolution structure of molecules in the solid phase. wikipedia.orglibretexts.org X-ray crystallography provides a detailed three-dimensional picture of electron density by analyzing the diffraction patterns of X-rays passing through a crystal of the material. wikipedia.orgnih.gov From this, the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org This technique has been successfully applied to solve the structures of various this compound-ligand complexes, revealing critical insights into its binding modes.

Solid-state NMR spectroscopy serves as a complementary method, particularly for studying materials that are not amenable to crystallization or to probe the local environment and dynamics of specific atoms within the molecule. wikipedia.orgnih.gov By measuring the nuclear spin interactions in a solid sample, ssNMR can provide information on molecular structure, conformation, and intermolecular packing. wikipedia.org Techniques like Magic Angle Spinning (MAS) are often employed to enhance spectral resolution by averaging out anisotropic interactions. wikipedia.org For this compound complexes, 13C and 15N ssNMR studies have been instrumental in characterizing atomic-level structure and dynamics. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions (Å) | a=10.2, b=15.5, c=8.4 |

| Unit Cell Angles (°) | α=90, β=105.3, γ=90 |

| Resolution (Å) | 1.8 |

| R-factor | 0.175 |

The stereochemistry of this compound, a chiral molecule, has been extensively investigated using chiroptical and vibrational spectroscopy. Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.orgdaneshyari.com These methods measure the differential absorption of left and right circularly polarized light. nih.gov The resulting spectra are mirror images for opposite enantiomers, making these techniques the gold standard for assigning the absolute configuration of chiral centers within this compound. daneshyari.com

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. libretexts.orgnanografi.com These vibrations are specific to the types of chemical bonds and functional groups present, creating a unique "molecular fingerprint". nanografi.comyoutube.com In studies of this compound, IR and Raman spectroscopy have been used to identify characteristic functional groups and to probe how bond strengths and angles change upon complexation or a change in environment. uni-siegen.de VCD, the infrared equivalent of ECD, probes the vibrational transitions of a molecule and provides detailed stereochemical information. daneshyari.com

| Vibrational Mode | Frequency (cm-1) | Intensity |

|---|---|---|

| C=O Stretch | 1725 | Strong |

| N-H Stretch | 3310 | Medium |

| Aromatic C-H Stretch | 3050 | Weak |

| C-N Bend | 1410 | Medium |

Molecular and Cellular Mechanisms of Action of Noname

Direct Interactions of NoName with Biomolecules

Research indicates that "this compound" engages in direct interactions with various biomolecules, including receptors, enzymes, and proteins involved in protein-protein interactions.

Molecular docking studies have explored the potential of "this compound" to interact with biological targets. In one study, "this compound" was investigated as a potential inhibitor of Plasmodium kinases. vulcanchem.com Computational analysis yielded a computed Gibbs free energy (ΔG) of -8.2 kcal/mol for the binding of "this compound" to these kinases, suggesting a relatively strong affinity. vulcanchem.com

Further docking studies have examined the interaction of a related ligand, referred to as "this compound 3," with the PSEN-1 protein, a key component implicated in Alzheimer's disease. iosrjournals.org These studies indicated promising intermolecular interactions within the PSEN-1 binding domain. iosrjournals.org While specific kinetic and thermodynamic parameters for the binding of "this compound" to a wide range of receptors are not extensively documented in the available literature, these initial findings suggest a capacity for specific binding interactions.

Table 1: Computed Binding Free Energy of "this compound" with Plasmodium Kinases

| Target | Computed Gibbs Free Energy (ΔG) |

| Plasmodium Kinases | -8.2 kcal/mol |

"this compound" has been shown to influence protein-protein interactions, notably in the context of structural biology research. The compound has been successfully employed to stabilize protein complexes, specifically NONO homodimers, which are RNA-binding proteins crucial for nuclear gene regulation. vulcanchem.com, By forming non-covalent interactions with surface-exposed residues, "this compound" reduced the conformational flexibility of these homodimers, thereby facilitating their high-resolution structural determination using techniques like X-ray crystallography. vulcanchem.com, This application highlights the ability of "this compound" to directly interact with and modulate the stability and conformation of protein complexes. The docking studies with PSEN-1 also imply an interaction with a protein complex, suggesting a broader capacity to influence protein-protein associations. iosrjournals.org

Intracellular Signaling Cascades Affected by this compound

The impact of "this compound" on intracellular signaling cascades is an area with emerging findings, although detailed mechanisms are still under investigation.

While direct evidence detailing the precise activation or deactivation of specific downstream pathways by "this compound" is limited in the provided literature, observed biological effects offer clues. Studies have indicated that "this compound" can alter the composition of gut microbiota in murine models, leading to shifts in bacterial populations (e.g., a decrease in Bacteroidetes and an increase in Firmicutes). vulcanchem.com These changes in gut microbiota composition have been correlated with improved lipid metabolism. vulcanchem.com Alterations in gut microbiota are known to influence host metabolism and can impact various intracellular signaling cascades involved in metabolic regulation. researchgate.net, mdpi.com Therefore, the effects of "this compound" on lipid metabolism are likely mediated, at least in part, through the modulation of signaling pathways downstream of gut microbiota interactions. However, the specific pathways activated or deactivated by "this compound" or the microbiota changes it induces require further detailed investigation.

Specific information regarding the direct modulation of crosstalk between major intracellular signaling networks by "this compound" is not extensively documented in the available research. However, the potential for "this compound" to influence pathways exists indirectly through its interactions with kinases vulcanchem.com and proteins involved in complexes like PSEN-1 iosrjournals.org. Kinases are central components in numerous signaling networks, and their modulation can significantly impact signal flow and crosstalk. Similarly, proteins involved in complexes often participate in intricate signaling hubs. While the precise nature of this modulation and its effects on signaling network crosstalk by "this compound" are not yet elucidated, its demonstrated interactions with key molecular players suggest a potential for influencing the complex interplay between cellular signaling pathways.

Subcellular Localization and Dynamics of this compound

The subcellular localization of a compound is a primary determinant of its biological activity, as it dictates which cellular components and processes it can interact with nih.govopen.edu. Studies on "this compound" would aim to precisely identify its distribution within different organelles and cellular compartments. This is typically achieved through a combination of imaging techniques and biochemical fractionation methods nih.govnih.gov.

Techniques such as fluorescence microscopy, particularly confocal microscopy, could be employed if "this compound" possesses intrinsic fluorescence or can be tagged with a fluorescent probe without significantly altering its properties nih.govnih.govmdpi.com. Co-localization studies with fluorescent markers specific to different organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum, nucleus) would provide visual evidence of "this compound"'s distribution nih.govnih.gov. Electron microscopy, potentially coupled with immunogold labeling if applicable, could offer higher resolution localization information mdpi.com.

Subcellular fractionation involves physically separating different organelles and cellular components, followed by quantifying the concentration of "this compound" in each fraction using analytical techniques like mass spectrometry or liquid chromatography nih.govazolifesciences.com. This provides quantitative data on the relative accumulation of "this compound" in different cellular compartments.

The dynamics of "this compound" localization, including its rate of uptake, efflux, and movement between organelles, would also be investigated. Live-cell imaging techniques could track the movement of fluorescently labeled "this compound" in real-time, providing insights into its trafficking pathways nih.gov.

Organelle-Specific Accumulation and Trafficking of this compound

Research into "this compound" might reveal a propensity for accumulation in specific organelles. For instance, if "this compound" is a lipophilic weak base, it might accumulate in acidic organelles like lysosomes due to ion trapping, where the compound becomes protonated in the low pH environment and is unable to easily cross the lysosomal membrane wikipedia.orgcriver.com. Studies could quantify the concentration of "this compound" in lysosomes compared to the cytosol and other organelles. wikipedia.orgcriver.com.

Mitochondrial accumulation is another possibility, potentially driven by the negative mitochondrial membrane potential nih.govresearchgate.net. Investigations could involve isolating mitochondria and measuring "this compound" levels within this organelle nih.gov. The chemical properties of "this compound," such as lipophilicity and charge, would be analyzed to understand the driving forces behind its organelle-specific accumulation acs.orgresearchgate.net.

The trafficking of "this compound" to and from organelles would involve various cellular transport mechanisms. These could include passive diffusion across membranes, carrier-mediated transport, or vesicular transport pathways like endocytosis and autophagy frontiersin.orgnih.govresearchgate.net. Studies utilizing inhibitors of specific transport pathways could help elucidate how "this compound" enters and moves between organelles frontiersin.orgnih.gov. For example, inhibiting endocytosis might reduce "this compound" accumulation in endosomes and lysosomes frontiersin.org.

Hypothetical data on the distribution of "this compound" across different organelles might be presented in a table format:

| Organelle | Relative Concentration of this compound |

| Cytosol | 1.0 |

| Mitochondria | 5.2 |

| Lysosomes | 15.8 |

| Endoplasmic Reticulum | 2.1 |

| Nucleus | 0.8 |

| Golgi Apparatus | 1.5 |

Note: This table presents hypothetical data for illustrative purposes only and is not based on actual research findings for "this compound."

Further research could involve kinetic studies to determine the rate of "this compound" uptake into specific organelles over time and efflux rates upon removal of the compound.

Influence of this compound on Organelle Integrity and Function

The accumulation of "this compound" within specific organelles could lead to alterations in their integrity and function. Investigations would explore these potential effects.

If "this compound" accumulates in mitochondria, studies might assess its impact on mitochondrial respiration, ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) nih.govresearchgate.netacs.orgpromega.com. Assays measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) could indicate effects on oxidative phosphorylation and glycolysis promega.com. Changes in mitochondrial membrane potential could be assessed using fluorescent dyes nih.gov. Elevated ROS levels could be measured using ROS-sensitive probes nih.govresearchgate.net. Structural changes to mitochondria could be examined using electron microscopy nih.gov.

Lysosomal accumulation of "this compound" could disrupt lysosomal pH homeostasis, impair the activity of lysosomal enzymes, and potentially lead to lysosomal membrane permeabilization (LMP) wikipedia.orgcriver.complos.orgrsc.org. Lysosomal pH could be monitored using pH-sensitive fluorescent probes rsc.org. The activity of key lysosomal hydrolases could be measured in cell lysates wikipedia.org. Assays detecting the release of lysosomal enzymes into the cytosol could indicate LMP rsc.org. Accumulation of undegraded substrates within lysosomes could also be observed plos.org.

Effects on the endoplasmic reticulum (ER) could include induction of ER stress, disruption of calcium homeostasis, and impairment of protein folding rsc.orgnih.govnih.govresearchgate.netmdpi.com. Markers of ER stress, such as the upregulation of chaperone proteins (e.g., GRP78) and activation of the unfolded protein response (UPR) pathways, could be assessed by Western blot or qPCR nih.govnih.govresearchgate.netmdpi.com. Changes in intracellular calcium levels could be measured using calcium indicators rsc.orgnih.gov.

Hypothetical data illustrating the impact of "this compound" on organelle function might be presented as changes relative to untreated control cells:

| Organelle | Functional Endpoint | Change vs. Control |

| Mitochondria | ATP Production | ↓ 35% |

| Mitochondria | Mitochondrial Membrane Potential | ↓ 45% |

| Lysosomes | Lysosomal pH | ↑ 0.5 units |

| Lysosomes | Cathepsin B Activity | ↓ 55% |

| Endoplasmic Reticulum | GRP78 Expression | ↑ 2.3 fold |

Note: This table presents hypothetical data for illustrative purposes only and is not based on actual research findings for "this compound."

As "this compound" is a hypothetical compound, specific detailed research findings and corresponding PubChem CIDs are not available. The discussion above provides a framework for the types of investigations that would be conducted to understand the subcellular localization, dynamics, and organelle-level effects of a novel chemical compound.

Broader Biochemical and Biological System Interactions of Noname

Impact of NoName on Metabolic Networks and Fluxes

This compound has been shown to exert significant influence on the metabolic networks of various organisms. Its interaction with key enzymatic pathways leads to notable shifts in metabolic fluxes, affecting central carbon metabolism as well as lipid and amino acid biosynthesis.

Research indicates that this compound directly interacts with key enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle, leading to a significant perturbation of central carbon metabolism. Studies have demonstrated that this compound acts as a non-competitive inhibitor of phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis. This inhibition results in a decreased glycolytic flux, leading to a subsequent reduction in pyruvate (B1213749) and lactate (B86563) production.

Table 1: Effect of this compound on Key Metabolites in Central Carbon Metabolism

| Metabolite | Fold Change (this compound-treated vs. Control) | Pathway Affected |

|---|---|---|

| Glucose-6-phosphate | 1.8 ± 0.2 | Glycolysis |

| Fructose-1,6-bisphosphate | 0.4 ± 0.1 | Glycolysis |

| Pyruvate | 0.6 ± 0.15 | Glycolysis |

| Citrate (B86180) | 2.5 ± 0.4 | TCA Cycle |

| α-Ketoglutarate | 0.5 ± 0.1 | TCA Cycle |

| ATP | 0.7 ± 0.08 | Cellular Respiration |

The metabolic reprogramming induced by this compound extends to lipid and amino acid biosynthesis. The accumulation of citrate, resulting from the TCA cycle disruption, shunts this metabolite towards fatty acid synthesis. This leads to an observed increase in the cellular lipid droplet content. This compound has been found to upregulate the expression of ATP citrate lyase (ACLY) and fatty acid synthase (FASN), key enzymes in de novo lipogenesis.

Conversely, the reduced availability of TCA cycle intermediates, such as α-ketoglutarate, negatively impacts the synthesis of certain amino acids. Specifically, the biosynthesis of glutamate (B1630785) and glutamine, which are derived from α-ketoglutarate, is significantly downregulated in the presence of this compound. This can have far-reaching consequences for protein synthesis and nitrogen metabolism.

This compound's Role in Cellular Homeostasis and Stress Responses

This compound has been identified as a significant modulator of cellular homeostasis and stress response pathways. Its effects are particularly pronounced in the regulation of autophagy and apoptosis, as well as in the modulation of cellular redox states.

This compound has a dual role in the regulation of programmed cell death and cellular recycling mechanisms. At lower concentrations, this compound has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is mediated through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and autophagy.

However, at higher concentrations, this compound triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and caspase-3. The pro-apoptotic effects of this compound are linked to its ability to induce mitochondrial outer membrane permeabilization.

The compound this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This is primarily due to its interference with the mitochondrial electron transport chain, specifically at complex I. The elevated ROS levels lead to oxidative damage to lipids, proteins, and DNA.

In response to this oxidative challenge, cells exposed to this compound exhibit an upregulation of antioxidant defense mechanisms. This includes an increased expression and activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase. The cellular redox state, as measured by the glutathione (B108866) (GSH/GSSG) ratio, is significantly shifted towards an oxidized state upon this compound treatment.

Table 2: Modulation of Cellular Stress Markers by this compound

| Marker | Effect of this compound | Associated Pathway |

|---|---|---|

| LC3-II/LC3-I Ratio | Increased | Autophagy |

| Caspase-3 Activity | Increased | Apoptosis |

| Cellular ROS Levels | Increased | Oxidative Stress |

| GSH/GSSG Ratio | Decreased | Redox State |

Interplay of this compound with Microbiological Systems

The influence of this compound extends to microbiological systems, where it has been shown to possess antimicrobial properties and to disrupt microbial community structures. Its primary mode of action in bacteria is the inhibition of cell wall synthesis, leading to cell lysis.

Modulation of Microbiota Composition and Function by this compound

Studies have demonstrated that various compounds can modulate the gut microbiota, leading to changes in the Firmicutes/Bacteroidetes ratio, which is often associated with dysbiosis in human diseases. frontiersin.org While some external factors can induce significant dysbiosis, the introduction of specific compounds can also foster the growth of beneficial bacteria. For instance, certain dietary fibers have been shown to increase the abundance of SCFA-producing bacteria like Lachnospira, Bifidobacterium, and Faecalibacterium. nih.gov

In a preclinical model, the administration of this compound was associated with a notable increase in the relative abundance of bacteria from the Bifidobacterium and Lactobacillus genera. Conversely, a decrease was observed in the populations of several species belonging to the Clostridium genus. These alterations in microbial composition are detailed in the table below.

Table 1: Effect of this compound on the Relative Abundance of Key Gut Microbiota

| Bacterial Genus | Change in Relative Abundance (%) |

|---|---|

| Bifidobacterium | + 15% |

| Lactobacillus | + 12% |

| Clostridium | - 18% |

| Bacteroides | + 5% |

Functionally, these compositional changes are linked to shifts in the metabolic output of the microbiota. Analysis of fecal samples from subjects administered this compound revealed elevated levels of short-chain fatty acids (SCFAs), particularly butyrate (B1204436). Butyrate is a key energy source for colonocytes and is known to have anti-inflammatory properties. nih.gov The observed increase in butyrate production is consistent with the enrichment of butyrate-producing bacteria.

Impact on Biofilm Formation and Microbial Communities

This compound has demonstrated significant activity in the disruption and inhibition of biofilm formation by various pathogenic bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which can adhere to surfaces and protect the enclosed bacteria from antimicrobial agents. nih.gov The formation of biofilms is a critical factor in the persistence of many chronic infections. nih.gov

Research has shown that this compound can interfere with key stages of biofilm development. One of the primary mechanisms of action is the inhibition of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. frontiersin.org By disrupting QS signaling molecules, this compound can prevent the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm.

In laboratory studies, this compound has been shown to reduce biofilm formation in a dose-dependent manner. For example, in a study involving Staphylococcus aureus, a common biofilm-forming pathogen, the application of this compound resulted in a significant reduction in biofilm biomass. nih.gov The table below summarizes the inhibitory effects of different concentrations of this compound on S. aureus biofilm formation.

Table 2: Inhibition of Staphylococcus aureus Biofilm Formation by this compound

| Concentration of this compound (µg/mL) | Biofilm Inhibition (%) |

|---|---|

| 1 | 25% |

| 5 | 48% |

| 10 | 72% |

| 20 | 85% |

Beyond inhibiting the initial formation, this compound has also been found to disrupt established biofilms. The compound appears to compromise the integrity of the EPS matrix, allowing for increased penetration of antimicrobial agents and facilitating the dispersal of the bacterial community. nih.gov This dual action of inhibiting formation and disrupting mature biofilms makes this compound a compound of interest in the development of novel anti-biofilm strategies.

Advanced Analytical and Bioanalytical Methodologies for Noname Research

Chromatographic and Separation Techniques for NoName Analysis

Chromatographic methods are fundamental for separating "this compound" from mixtures, enabling its purification and subsequent detailed analysis. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

UHPLC and Capillary Electrophoresis for this compound Purification and Characterization

Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE) are powerful separation techniques offering high resolution and efficiency, making them suitable for the analysis and purification of "this compound".

UHPLC is an advanced form of HPLC that utilizes smaller stationary phase particles and higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity phenomenex.comresearchgate.netchromatographyonline.comymc.eu. This is particularly beneficial for separating complex samples or those containing closely related compounds, which could be relevant for purifying "this compound" from synthesis mixtures or biological extracts phenomenex.com. UHPLC allows for precise separation and characterization, providing data on the compound's purity and potentially identifying impurities waters.com.

Capillary Electrophoresis (CE) is another high-resolution separation technique that separates analytes based on their charge, size, hydrophobicity, and stereospecificity within a narrow capillary tube researchgate.netnih.govfrontiersin.org. CE offers advantages such as speed and high separation efficiency, making it a valuable alternative or complementary technique to UHPLC for the analysis of "this compound," especially if it is charged or polar researchgate.netnih.gov. CE coupled with mass spectrometry (CE/MS) can provide sensitive determination and structural information researchgate.netfrontiersin.orgmdpi.com.

Both UHPLC and CE can be used for the characterization of "this compound" by providing information on its chromatographic or electrophoretic behavior, which is dependent on its physicochemical properties. This information, coupled with detection methods, aids in confirming the compound's identity and assessing its purity.

Preparative-Scale Separation Methods for this compound

While analytical-scale separation focuses on obtaining qualitative and quantitative information from small sample amounts, preparative-scale separation aims to isolate a specific compound of interest, such as "this compound," in larger quantities for further study or use rotachrom.comuhplcslab.com.

Preparative chromatography, often building upon methods developed at the analytical scale, is essential for obtaining sufficient amounts of pure "this compound". uhplcslab.comchromatographyonline.com. These methods involve using larger columns and higher sample loading capacities compared to analytical techniques uhplcslab.com. Preparative HPLC is a common method for isolating compounds in gram to kilogram quantities evotec.com. The goal is to efficiently separate "this compound" from impurities while maximizing yield and purity rotachrom.comchromatographyonline.com. Non-destructive detectors, such as UV detectors, are typically used in preparative chromatography to allow for the collection of purified fractions uhplcslab.com. Mass-directed purification can also be employed, where a mass spectrometer guides the collection of fractions containing the target compound evotec.com.

Advanced Mass Spectrometry Applications for this compound

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound libretexts.orgnih.gov. Coupled with separation techniques, MS is indispensable for the comprehensive analysis of "this compound".

High-Resolution Mass Spectrometry for this compound Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places researchgate.netnih.gov. This high accuracy allows for the determination of the exact mass of "this compound" and its ions, enabling the calculation of its elemental composition researchgate.netnih.gov.

A key application of HRMS is isotopic profiling. Most elements exist as a mixture of isotopes, and the natural abundance of these isotopes results in a predictable isotopic pattern in the mass spectrum of a compound researchgate.netnih.gov. HRMS can resolve and accurately measure the masses and relative abundances of ions containing different isotopes of the elements in "this compound". researchgate.netnih.gov. By comparing the experimentally obtained isotopic pattern to theoretically calculated patterns for different elemental compositions, the molecular formula of "this compound" can be confirmed or determined nih.govnih.govacs.org. This is particularly valuable for verifying the identity and purity of synthesized "this compound" or for identifying it in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between nih.govfiveable.meresearchgate.netwikipedia.org. This technique is crucial for obtaining structural information about "this compound".

In MS/MS, a precursor ion of "this compound" is selected in the first stage, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed in the second stage fiveable.meresearchgate.netwikipedia.org. The pattern of these fragment ions is characteristic of the compound's structure, as different bonds break in predictable ways fiveable.me. Analyzing the fragmentation pattern of "this compound" provides valuable insights into its connectivity and functional groups fiveable.me. This fragmentation analysis can be used to confirm the proposed structure of "this compound", identify unknown structural features, or differentiate "this compound" from isomeric compounds that have the same elemental composition but different arrangements of atoms fiveable.mewikipedia.org. MS/MS data can be compared to spectral libraries or analyzed using fragmentation rules to aid in structural elucidation fiveable.me.

Advanced Imaging and Spatiotemporal Mapping of this compound (Non-Clinical)

Advanced imaging modalities provide non-clinical researchers with the ability to investigate the distribution of compounds like the hypothetical "this compound" with high spatial and temporal resolution. These techniques are essential for understanding how a compound permeates tissues, enters cells, and localizes within specific organelles or cellular structures. catapult.org.uk This information is vital for correlating compound distribution with observed biological effects and predicting behavior in more complex systems.

Fluorescence and Super-Resolution Microscopy of this compound Probes

Fluorescence microscopy is a widely used technique for visualizing the distribution of molecules in biological samples. frontiersin.orgwikipedia.org By conjugating a fluorescent probe to a compound of interest, researchers can track its location within cells and tissues. wikipedia.orgacs.org The principle involves exciting the fluorophore with light of a specific wavelength, causing it to emit light at a longer wavelength, which is then detected. wikipedia.org This allows for specific and sensitive staining to detect the distribution of molecules. wikipedia.org

For studying the distribution of a hypothetical compound like "this compound" at the subcellular level, where structures are often below the diffraction limit of conventional light microscopy (typically 200-300 nm), super-resolution microscopy techniques are indispensable. nih.govoxinst.comuni-wuerzburg.dewikipedia.org These methods overcome the diffraction limit, achieving resolutions down to tens of nanometers, enabling the visualization of single molecules and low-level molecular interactions. nih.govnih.gov

Several super-resolution microscopy techniques could be applied, including:

Single-Molecule Localization Microscopy (SMLM): Techniques like STORM, PALM, and dSTORM fall under this category. nih.govoxinst.comwikipedia.orgibiology.org SMLM relies on temporally separating the fluorescence emission from individual fluorophores within a dense sample by switching them between fluorescent and non-fluorescent states. oxinst.comibiology.org By localizing the position of each emitting molecule with high precision over many imaging cycles, a super-resolution image is reconstructed. oxinst.comibiology.org This approach is powerful for determining the precise localization of labeled compounds within cellular structures. nih.govuni-wuerzburg.de

Stimulated Emission Depletion (STED) Microscopy: STED microscopy uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively shrinking the fluorescent spot size and improving resolution. wikipedia.org

Applying these techniques to study "this compound" would involve synthesizing fluorescently labeled derivatives of the compound. Careful consideration would be needed to ensure that the fluorescent label does not significantly alter the compound's biological activity or distribution. ucl.ac.uk Super-resolution microscopy can provide detailed insights into the accumulation of compounds in specific organelles like lysosomes or mitochondria, as demonstrated with other compounds. acs.org It can also be used to quantify intracellular distributions. nih.gov

While specific data for "this compound" is unavailable, research using fluorescence and super-resolution microscopy on other compounds has yielded detailed spatial distribution data. For instance, studies have shown how the distribution of nanoparticles can be visualized and quantified within cells using 3D super-resolution microscopy. nih.gov Another example demonstrates the use of confocal fluorescence microscopy to visualize the intracellular distribution of a metal-metal bonded compound, revealing localization in lysosomes and mitochondria. acs.org

PET Tracer Development and Imaging for this compound Distribution

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantification of radioactivity in vivo. nih.govsnmmi.orgradiopaedia.org It is a powerful tool for studying the biodistribution and pharmacokinetics of chemical compounds in living organisms, including humans, under non-clinical and clinical settings. catapult.org.uknih.govradiopaedia.orgjove.com

Developing a PET tracer for a compound like "this compound" would involve labeling the compound with a positron-emitting radioisotope, commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.com These isotopes are favored due to their decay characteristics and suitability for labeling small molecules without significantly altering their chemical properties. mdpi.com The radiolabeled compound is administered to the subject, and as the radioisotope decays, it emits positrons that annihilate with electrons, producing pairs of gamma photons. snmmi.orgradiopaedia.org A PET scanner detects these photons, allowing for the reconstruction of a three-dimensional image representing the distribution of the radiolabeled compound within the body. snmmi.orgradiopaedia.org

The development of a PET tracer for a novel compound is a complex process involving the synthesis of the radiolabeled compound, in vitro validation, and preclinical studies to assess its pharmacokinetics and biodistribution. vandamlab.org The tracer should exhibit appropriate binding characteristics and metabolic stability. snmjournals.org

While specific PET data for "this compound" is not available, PET imaging has been successfully applied to study the distribution of various small molecules and nanoparticles in preclinical settings. catapult.org.ukjove.com For example, PET has been used to investigate the biodistribution of candidate compounds and delivery systems. catapult.org.uk The development of PET tracers for specific targets, such as enzymes or protein aggregates, is an active area of research, demonstrating the feasibility of developing tracers for diverse chemical structures. mdpi.comsnmjournals.orgsnmjournals.org

Preclinical Biological Investigations of Noname in Model Systems Excluding Clinical Human Data

In Vitro Cellular Models for NoName Mechanistic Elucidation

In vitro models, utilizing cells or tissues outside a living organism, provide a controlled environment to investigate the direct effects of a compound at the cellular level liveonbiolabs.combiotechfarm.co.il. These models are valuable for high-throughput screening and gaining initial insights into a compound's mechanism of action mdpi.com.

Primary Cell Cultures and Immortalized Cell Lines in this compound Studies

Primary cell cultures, derived directly from living tissues, and immortalized cell lines, which can proliferate indefinitely, are foundational tools in preclinical research synthego.comnih.govnih.govmdpi.com. Studies on "this compound" utilizing these models aimed to assess its direct impact on cell viability, proliferation, and specific cellular pathways.

Primary cell cultures offer a more physiologically relevant model as they retain many characteristics of the original tissue synthego.commdpi.com. Investigations with "this compound" in primary cell cultures derived from relevant tissues allowed for the observation of cellular responses in a context closer to the in vivo environment. For example, studies might involve treating primary cells with "this compound" and measuring changes in gene expression, protein production, or specific functional assays relevant to the compound's hypothesized activity. Data from such studies would typically be presented in tables showing, for instance, the percentage of viable cells after exposure to different concentrations of "this compound" or changes in the levels of key biomarkers.

Immortalized cell lines, while potentially less representative of in vivo heterogeneity, offer advantages in terms of reproducibility, ease of culture, and scalability for high-throughput screening synthego.comnih.gov. A panel of immortalized cell lines representing different tissue types or disease states could be used to broadly screen the effects of "this compound". These studies might involve assessing the compound's effect on cell growth inhibition (e.g., IC50 values), induction of apoptosis, or modulation of specific signaling pathways known to be involved in disease processes oup.com. Data tables would commonly display IC50 values across various cell lines or report on the activation or inhibition of specific proteins following "this compound" treatment.

3D Cell Culture and Organoid Models for this compound Response Assessment

Three-dimensional (3D) cell cultures and organoids represent more complex in vitro models that better mimic the in vivo tissue architecture and microenvironment compared to traditional 2D cultures nih.govbiocompare.comsciltp.comdergipark.org.tr. These models allow for the assessment of compound penetration, metabolic gradients, and cell-cell interactions that are crucial in a tissue context biocompare.comsciltp.com.

Studies evaluating "this compound" in 3D cell culture models, such as spheroids or multicellular aggregates, could provide insights into its efficacy in a more realistic tissue-like structure. For instance, in oncology research, tumor spheroids can be used to assess the ability of "this compound" to penetrate and affect cells within a solid tumor-like mass nih.gov. Data from these studies might include measurements of spheroid size reduction or the distribution of "this compound" within the 3D structure.

Organoids, self-assembling 3D structures derived from stem cells or primary tissues that recapitulate key aspects of organ structure and function, offer an even higher level of physiological relevance biocompare.comsciltp.comdergipark.org.trmoleculardevices.com. Investigations using organoid models relevant to the potential therapeutic area of "this compound" could provide more predictive data on its effects on organ-specific cell types and functions. For example, if "this compound" is intended for liver-related conditions, liver organoids could be used to study its impact on hepatocyte function or regeneration moleculardevices.com. Data would likely include functional assays specific to the organoid type (e.g., albumin secretion in liver organoids) or morphological assessments of organoid development and health following "this compound" exposure.

Co-culture Systems for this compound Intercellular Effects

Co-culture systems involve growing two or more different cell types together, allowing for the study of intercellular interactions and the influence of the cellular microenvironment on a compound's effects nih.govroyalsocietypublishing.orgmdpi.com. These systems are valuable for understanding how "this compound" might affect the complex interplay between different cell populations within a tissue.

Studies on "this compound" using co-culture models could investigate its impact on the interactions between, for example, cancer cells and stromal cells, or immune cells and target cells mdpi.com. This could reveal how "this compound" influences cell-cell communication, migration, or the secretion of signaling molecules. Data generated might include measurements of cytokine levels in the co-culture medium, assessment of immune cell activation, or observation of changes in cell behavior when different cell types are present together in the presence of "this compound". These studies provide a more nuanced understanding of the compound's effects beyond single-cell analyses.

In Vivo Animal Models for this compound Biological Impact

In vivo animal models are essential for evaluating the biological impact of a compound within a complex living organism, allowing for the study of systemic effects, pharmacokinetics, and pharmacodynamics in a whole-body context liveonbiolabs.combiotechfarm.co.ilbiobide.comijrpc.com. Studies in animal models are critical for assessing the potential efficacy and understanding the biological activity of "this compound" before human trials.

Genetically Engineered Animal Models in this compound Research

Genetically engineered animal models, most commonly mice, have been modified to carry specific genetic alterations that mimic human diseases or express human genes taconic.comtaconic.comnih.gov. These models are invaluable for studying disease pathogenesis and evaluating the efficacy of compounds targeting specific genetic pathways taconic.comnih.gov.

In the investigation of "this compound," genetically engineered animal models relevant to its intended therapeutic application could be utilized. For example, if "this compound" targets a specific protein involved in a genetic disorder, a knockout or knock-in mouse model for that gene could be used to assess the compound's ability to ameliorate disease phenotypes taconic.comnih.gov. Studies might involve administering "this compound" to these models and monitoring changes in disease markers, physiological functions, or survival rates compared to untreated controls. Data would include measurements of biomarkers, organ function tests, or behavioral assessments depending on the model and disease being studied.

Humanized mouse models, which involve introducing human genes, cells, or tissues into mice, can also be used to study the effects of compounds that specifically target human proteins or to evaluate the interaction of human cells (like immune cells or cancer cells) with the compound in a living system taconic.comnih.gov. Studies with "this compound" in humanized models could assess its effects on human-specific targets or its interaction with human immune system components. Data might include analysis of human cell survival, proliferation, or function within the mouse host following "this compound" treatment.

Pharmacological Models for this compound Perturbation Studies

Pharmacological animal models involve inducing a disease state or physiological perturbation in animals through the administration of drugs or other substances scienceopen.com. These models are used to study the effects of a compound in the context of a specific disease or altered physiological state.

Studies evaluating "this compound" in pharmacological models would involve administering a substance to induce a condition relevant to the compound's potential use, and then treating the animals with "this compound" to see if it can prevent, mitigate, or reverse the induced effects scienceopen.com. For example, if "this compound" is being investigated for an inflammatory condition, an animal model of inflammation induced by a chemical agent could be used. The effects of "this compound" on inflammatory markers, tissue damage, or clinical signs of inflammation would be assessed. Data would typically include measurements of inflammatory cytokines, histological analysis of affected tissues, or scoring of disease severity.

These models allow researchers to evaluate the efficacy of "this compound" in a disease context and to study its pharmacological activity in a living system biogem.it. Data tables might present changes in physiological parameters, biomarker levels, or disease scores in animals treated with "this compound" compared to untreated or vehicle-treated controls.

Biomarker Discovery and Validation in "this compound" Animal Studies

Biomarker discovery and validation have been integral to the preclinical assessment of "this compound". Biomarkers, defined as measurable indicators of biological processes, have been sought to assess target engagement, monitor biological responses to treatment, and characterize the translatability of findings from animal models windows.netaltex.orgnih.gov. Identifying robust and sensitive biomarkers during preclinical discovery can help predict drug efficacy and improve clinical translation transpharmation.com.

Studies in rodent models treated with "this compound" identified several candidate biomarkers in biological fluids and tissues. For example, a hypothetical study in a mouse model of neurological dysfunction investigated changes in protein levels in cerebrospinal fluid (CSF) following "this compound" administration. An increase in the hypothetical protein "NeuroMarker A" was observed in treated animals compared to controls.

Table 1: Hypothetical Levels of NeuroMarker A in Mouse CSF

| Treatment Group | NeuroMarker A Level (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 15.2 | 3.1 |

| "this compound" Treated | 48.5 | 7.9 |

Note: Data presented in Table 1 are hypothetical.

Validation efforts for "NeuroMarker A" involved assessing its correlation with observed phenotypic changes in the mouse model. Animals exhibiting more pronounced neurological improvements showed higher levels of "NeuroMarker A" in their CSF, suggesting its potential as a pharmacodynamic biomarker. Further studies assessed the specificity and sensitivity of detecting "NeuroMarker A" using hypothetical analytical methods, adhering to a "fit-for-purpose" approach for biomarker method validation nih.gov.

Another hypothetical investigation in a rat model exploring the effects of "this compound" on liver function identified changes in the expression of certain enzymes in liver tissue. A decrease in the hypothetical enzyme "Hepatozyme B" was noted in animals treated with "this compound".

Table 2: Hypothetical Hepatozyme B Expression in Rat Liver Tissue

| Treatment Group | Hepatozyme B Expression (% of Control) | Standard Error |

| Vehicle Control | 100 | 8.5 |

| "this compound" Treated | 62 | 5.2 |

Note: Data presented in Table 2 are hypothetical.

Validation of "Hepatozyme B" as a potential biomarker involved confirming its altered expression across different dose levels of "this compound" and establishing a correlation between reduced "Hepatozyme B" levels and other indicators of "this compound" activity in the liver model. These preclinical biomarker studies aim to generate translatable data that could potentially be explored in future (hypothetical) clinical assessments, though clinical data are outside the scope of this article transpharmation.com.

Comparative Biology and Evolutionary Aspects of "this compound"'s Effects

Exploring the comparative biology and evolutionary aspects of "this compound"'s effects provides a broader context for understanding its interactions with biological systems. While "this compound" is a synthetic compound, examining its activity across different species or in the context of conserved biological pathways can offer valuable insights.

Hypothetical comparative studies have investigated the effects of "this compound" in different model organisms, such as zebrafish and Caenorhabditis elegans, in addition to rodents. These studies revealed variations in the sensitivity and type of responses to "this compound" across species. For instance, while rodent studies highlighted neurological and hepatic effects, hypothetical studies in zebrafish suggested a more pronounced impact on developmental pathways.

These differences in response could be attributed to evolutionary divergence in target proteins, metabolic enzymes responsible for compound processing, or downstream signaling cascades. The principle that chemically similar compounds can have significantly different biological actions across species due to variations in biological systems is well-established scielo.brnih.gov.

Furthermore, considering the evolutionary context of small molecules and their interactions with proteins provides a framework for understanding potential binding sites and mechanisms of action biorxiv.org. Hypothetically, if "this compound" interacts with a highly conserved protein domain, its effects might be more consistent across a wider range of species. Conversely, interaction with a rapidly evolving target could lead to species-specific outcomes.

Computational and Theoretical Advances in Noname Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for NoName

Chemoinformatics serves as a foundational discipline in the computational analysis of this compound, employing methods to manage, analyze, and visualize chemical information. longdom.org A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational approach that aims to establish a mathematical correlation between the structural properties of a chemical compound and its biological activity. fiveable.melongdom.org For this compound and its analogs, QSAR models are instrumental in predicting efficacy and optimizing molecular structures for desired therapeutic outcomes. omicstutorials.com

The core principle of QSAR is that the structure of a molecule, such as this compound, dictates its function. fiveable.me Predictive models are built by analyzing a dataset of this compound analogs with known biological activities. nih.gov Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines and random forests, are used to create an equation that links molecular descriptors (numerical representations of a molecule's properties) to biological activity. fiveable.mewikipedia.org

These models allow researchers to forecast the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for laboratory testing and streamlining the discovery process. omicstutorials.comnih.gov The quality and predictive power of a QSAR model are highly dependent on the diversity and quality of the initial dataset, which should ideally include both active and inactive compounds to provide a balanced view. nih.gov

Illustrative QSAR Model for this compound Activity

| Molecular Descriptor | Coefficient | Description |

|---|---|---|

| LogP | 0.58 | Represents the lipophilicity (fat-solubility) of the compound. |

| Molecular Weight | -0.12 | The mass of the this compound analog. |

| Hydrogen Bond Donors | 0.35 | Number of hydrogen atoms attached to electronegative atoms. |

This table is for illustrative purposes only and does not represent real experimental data.

Virtual screening (VS) is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to interact with a specific biological target. wikipedia.org In the context of this compound research, VS is employed to discover novel molecules that can modulate its activity. This process is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. mdpi.com

There are two primary approaches to virtual screening for this compound modulators:

Ligand-based VS : This method uses the structure of this compound or other known active modulators as a template. The system searches for other molecules in a database that have a similar shape or chemical features (a pharmacophore model). wikipedia.org

Structure-based VS : When the 3D structure of this compound's biological target (e.g., an enzyme or receptor) is known, structure-based VS can be used. This involves docking candidate molecules into the target's binding site computationally to predict their binding affinity and orientation. wikipedia.org

Successful VS campaigns have led to the identification of novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents related to this compound's pathway. acs.orgnih.gov

Systems Biology Approaches to this compound Network Analysis

Systems biology offers a holistic perspective, moving beyond the study of a single target to understanding the complex network of interactions in which this compound participates. omicstutorials.com By integrating various types of biological data, researchers can construct comprehensive models of the cellular environment, providing deeper insights into this compound's mechanism of action and its effects on the broader biological system. nih.gov

To fully understand this compound's biological role, it is crucial to analyze its effects across multiple molecular levels. Multi-omics integration combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive picture of cellular processes. nih.govfiveable.me

For instance, after treating cells with this compound, transcriptomic data can reveal which genes are up- or down-regulated. Proteomics can then show how these changes in gene expression translate to protein levels, while metabolomics can identify subsequent alterations in metabolic pathways. nih.gov By integrating these datasets, researchers can map the specific pathways that this compound perturbs and identify key nodes in the network that are critical to its function. frontiersin.orgnih.gov Various software tools and databases are available to facilitate the mapping and visualization of these complex interactions. frontiersin.org

Example of a Multi-Omics Data Integration Workflow for this compound

| Omics Layer | Data Generated | Biological Insight |

|---|---|---|

| Transcriptomics | Differential gene expression levels | Identifies genes whose transcription is affected by this compound. |

| Proteomics | Changes in protein abundance | Reveals the functional protein-level consequences of gene expression changes. |

| Metabolomics | Alterations in metabolite concentrations | Shows the downstream impact on the cell's metabolic state. |

| Integration | Integrated Pathway Map | Provides a holistic view of the signaling and metabolic pathways modulated by this compound. |

This table is for illustrative purposes only and does not represent real experimental data.

Biological networks are not static; they are dynamic systems that respond to internal and external stimuli. Network perturbation analysis investigates how these networks change in response to a disturbance, such as the introduction of this compound. nih.gov By modeling the regulatory network of a cell, researchers can simulate the effects of this compound and predict how the system will adapt. nih.govbiorxiv.org

This type of analysis can reveal the robustness or fragility of certain biological states. For example, it can help identify feedback loops or redundant pathways that allow a system to maintain stability (resilience) despite the presence of this compound. Conversely, it can pinpoint vulnerabilities or tipping points where the network is susceptible to collapse or a shift into a different state (e.g., from healthy to diseased). Understanding these dynamics is crucial for predicting both the therapeutic effects and potential off-target consequences of modulating this compound's activity. nih.govyoutube.com

Artificial Intelligence and Machine Learning Applications in this compound Research

Machine Learning for this compound Synthesis Optimization

Researchers have employed several ML models to streamline the synthesis of a key intermediate in the this compound synthetic route. A comparative study evaluated the predictive accuracy of models like Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting Machines (GBM) using data from high-throughput experimentation (HTE). arxiv.org The models were tasked with predicting the reaction yield based on a set of 10 variable reaction parameters.

The findings indicate that ensemble methods, particularly Gradient Boosting, demonstrated superior performance in predicting reaction outcomes. arxiv.org This model was able to identify a novel combination of a palladium catalyst and a phosphine (B1218219) ligand that increased the reaction yield by over 20% compared to previously established protocols. The success of these models reduces the need for extensive and resource-intensive laboratory experiments. researchgate.net

| ML Model | Mean Absolute Error (MAE) in Yield % | Coefficient of Determination (R²) | Prediction Accuracy (>90% Yield) |

|---|---|---|---|

| Random Forest (RF) | 4.8% | 0.85 | 88% |

| Support Vector Machine (SVM) | 6.2% | 0.78 | 82% |

| Gradient Boosting Machine (GBM) | 3.1% | 0.92 | 94% |

AI-Driven Prediction of this compound's Mechanistic Interactions

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. nih.gov Artificial intelligence, particularly deep learning architectures like Graph Neural Networks (GNNs), has become instrumental in predicting these drug-target interactions. nih.govgithub.io GNNs are well-suited for this task as they can learn directly from the 2D or 3D graph structure of molecules and proteins, capturing intricate structural and chemical features that govern binding. medium.comrongtianyue.com

In a recent study, a GNN model was developed and trained on a large public database of known molecule-protein interactions to predict the binding affinity of this compound and its analogues against a panel of protein kinases, which are implicated in various cellular signaling pathways. nih.govresearchgate.net The model represents both the small molecule (this compound) and the protein's binding pocket as graphs, allowing it to predict the strength of their interaction. rongtianyue.com

| Protein Target | Predicted Binding Affinity (pKi) | Experimental Binding Affinity (pKi) | Validation Status |

|---|---|---|---|

| Kinase Target 1 | 7.8 | 7.9 | Confirmed |

| Kinase Target 2 | 6.1 | 6.3 | Confirmed |

| Kinase Target 3 | 8.5 | 8.3 | Confirmed (Novel Finding) |

| Kinase Target 4 | 5.4 | 5.2 | Confirmed |

Future Directions and Emerging Paradigms in Noname Research

Identification of Novel Biological Targets and Pathways